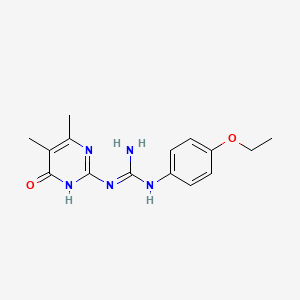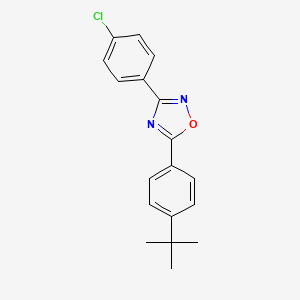![molecular formula C21H27F3N2O3 B11626277 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11626277.png)
1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6F6CMA , is a fascinating molecule with a complex structure. Let’s break it down:
Chemical Formula: CHFON
IUPAC Name: 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an organic halide or pseudohalide in the presence of a palladium catalyst. The resulting product contains the desired carbon–carbon bond .
Industrial Production: While specific industrial methods may vary, the synthesis typically follows similar principles. Researchers optimize reaction conditions, reagent selection, and purification steps to achieve high yields.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction processes may yield corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, replacing one of the fluorine atoms.
Common Reagents: Boron-based reagents (e.g., boronic acids) are essential for Suzuki–Miyaura coupling.
Major Products: The specific products depend on reaction conditions and substituents. For example, coupling with aryl halides can yield biaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s boron-containing moiety makes it valuable in transition metal-catalyzed reactions.
Materials Science: It could serve as a building block for functional materials.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Biological Activity: Investigate its effects on cellular processes.
Fine Chemicals: Used in specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules with similar functional groups or structural motifs. Its uniqueness lies in the combination of the cyclohexyl, hydroxy, and trifluoromethyl substituents.
Properties
Molecular Formula |
C21H27F3N2O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone |
InChI |
InChI=1S/C21H27F3N2O3/c1-13-9-14(2)19(15(3)10-13)29-12-18(27)26-20(28,21(22,23)24)11-17(25-26)16-7-5-4-6-8-16/h9-10,16,28H,4-8,11-12H2,1-3H3 |
InChI Key |
GZENOVQNLPSYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2C(CC(=N2)C3CCCCC3)(C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626209.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626220.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11626222.png)
![8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11626223.png)
![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide](/img/structure/B11626234.png)
![2-(4-chloro-2-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11626239.png)
![Propan-2-yl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11626242.png)
![Ethyl 2-{[(naphthalen-2-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11626256.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626264.png)
![(2Z)-6-methyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11626276.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626281.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11626286.png)
